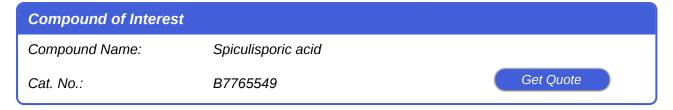


# Characterization of Spiculisporic Acid by NMR Spectroscopy: An Application Note and Protocol

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Authored for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Spiculisporic acid**, a bioactive fungal metabolite, has garnered significant interest for its potential applications in the pharmaceutical and cosmetic industries. This document provides a comprehensive guide to the characterization of **Spiculisporic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and data analysis are presented. Summarized NMR data are provided in tabular format for easy reference, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the structural elucidation process.

#### Introduction

**Spiculisporic acid** is a secondary metabolite produced by various fungi, including species of Talaromyces and Aspergillus.[1][2][3] Its structure, featuring a γ-lactone ring and two carboxyl groups, contributes to its surfactant and antimicrobial properties.[1][3][4][5] Accurate structural confirmation and purity assessment are paramount for its development as a therapeutic or cosmetic agent. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like **Spiculisporic acid**.[2][6] This application note outlines the standardized procedures for the complete NMR characterization of **Spiculisporic acid**.



#### **Data Presentation**

The structural assignment of **Spiculisporic acid** is based on the comprehensive analysis of its  $^{1}$ H and  $^{13}$ C NMR spectra, further corroborated by 2D NMR experiments. The quantitative data, including chemical shifts ( $\delta$ ) and coupling constants (J), are summarized in the tables below. These values are consistent with those reported in the literature for **Spiculisporic acid**.[1][7]

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Spiculisporic Acid** 

Position	Chemical Shift (δ) in ppm	Multiplicity	J-coupling (Hz)
2	2.58	m	
3	2.50	m	
5	3.03	dd	J = 10.8, 3.2
6	1.92-1.81, 1.58-1.49	m	
7-14	1.38-1.27	m	_
15	0.91	t	J = 6.7

Solvent: CD₃OD. Spectrometer frequency: 400 MHz.[7]

Table 2: 13C NMR Spectroscopic Data for Spiculisporic Acid



Position	Chemical Shift (δ) in ppm	Carbon Type
1	176.96	C=O
2	27.45	CH2
3	29.08	CH2
4	86.59	С
4-COOH	172.53	C=O
5	50.94	СН
6	31.8 - 22.5	CH2
7-14	31.8 - 22.5	CH2
15	13.4	СНз
5-COOH	173.6	C=O

Solvent: CD<sub>3</sub>OD / ethanol-d6. Spectrometer frequency: 100 MHz.[1][7]

# **Experimental Protocols**

The following protocols provide a detailed methodology for the NMR analysis of **Spiculisporic** acid.

## **Sample Preparation**

- Isolation and Purification: Isolate Spiculisporic acid from fungal cultures (e.g., Talaromyces trachyspermus) through extraction and recrystallization to obtain a pure, crystalline solid.[1]
  [8]
- Sample Weighing: Accurately weigh approximately 5-15 mg of purified Spiculisporic acid.
- Dissolution: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent. Commonly used solvents for **Spiculisporic acid** are methanol-d<sub>4</sub> (CD<sub>3</sub>OD) or ethanol-d<sub>6</sub>.[1][7][8]



- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ( $\delta$  0.00 ppm).[1][10]
- Transfer: Transfer the solution to a 5 mm NMR tube.

## **NMR Data Acquisition**

NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][7]

- ¹H NMR Spectroscopy:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans).
- <sup>13</sup>C NMR Spectroscopy:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: spectral width of 200-240 ppm, a larger number of scans is required due to the lower natural abundance of <sup>13</sup>C (e.g., 1024 or more scans).
- DEPT-135 (Distortionless Enhancement by Polarization Transfer):
  - Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.
     Quaternary carbons are not observed in DEPT spectra.[9]
- 2D NMR Spectroscopy:
  - COSY (Correlation Spectroscopy): Acquire a <sup>1</sup>H-<sup>1</sup>H COSY spectrum to identify protonproton spin-spin couplings within the molecule, revealing adjacent protons.[7][11]
  - HSQC (Heteronuclear Single Quantum Coherence): Acquire a <sup>1</sup>H-<sup>13</sup>C HSQC spectrum to determine direct one-bond correlations between protons and their attached carbons.[7][11]



HMBC (Heteronuclear Multiple Bond Correlation): Acquire a <sup>1</sup>H-<sup>13</sup>C HMBC spectrum to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[7][11]

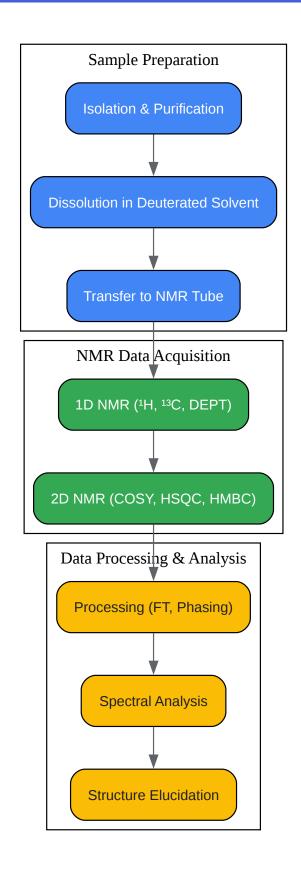
# **Data Processing and Analysis**

- Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.
- Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.
- Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm).
- Peak Picking and Integration: Identify all significant peaks and integrate the <sup>1</sup>H NMR signals to determine the relative number of protons.
- Structural Elucidation:
  - Analyze the <sup>1</sup>H and <sup>13</sup>C chemical shifts and multiplicities.
  - Use COSY data to establish proton connectivity.
  - Use HSQC data to assign protons to their directly attached carbons.
  - Use HMBC data to piece together the carbon skeleton by identifying long-range H-C correlations.

## **Visualizations**

The following diagrams illustrate the workflow and logic of the NMR-based structural elucidation of **Spiculisporic acid**.

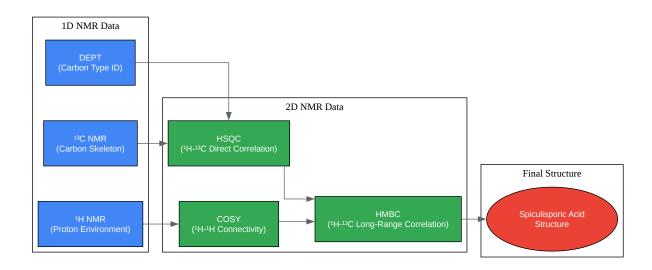




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Caption: Experimental workflow for NMR characterization.





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Caption: Logic of structure elucidation using NMR data.

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